molecular formula C8H12ClN B12107185 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

Cat. No.: B12107185
M. Wt: 157.64 g/mol
InChI Key: YUMUZUGVHYEVMJ-UHFFFAOYSA-N
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Description

9-Azabicyclo[331]nona-2,6-diene;hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride typically involves a two-step process starting from cycloocta-1,5-diene. The first step involves the formation of a dibromocyclooctadiene intermediate, which is then subjected to a transannular cyclization reaction to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic structure .

Scientific Research Applications

Chemistry

In chemistry, 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride is used as a ligand in catalysis and as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry

In industrial applications, this compound is used in the synthesis of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in catalysis or as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound is similar in structure but contains an oxygen atom instead of nitrogen.

    9-Azabicyclo[4.2.1]nona-2,6-diene: This compound has a different bicyclic framework but also features a nitrogen atom.

Uniqueness

9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-azabicyclo[3.3.1]nona-2,6-diene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUZUGVHYEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC=CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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